molecular formula C21H24BrN3O2 B2761234 (E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 1030732-97-8

(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

Cat. No. B2761234
M. Wt: 430.346
InChI Key: BQDRFXMGDQBTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The E-Z system for naming alkenes could be applied to this compound . The E-Z system is based on the Cahn-Ingold-Prelog (CIP) rules, which allow you to rank any groups attached to a double bond .

Scientific Research Applications

Synthetic Methods and Intermediates : Research on compounds with similar structures, such as enamides and bromophenyl derivatives, focuses on developing practical synthetic methods. For instance, the practical synthesis of an orally active CCR5 antagonist highlights the utility of bromophenyl compounds in synthesizing complex molecules with potential therapeutic uses (Ikemoto et al., 2005). Similarly, the synthesis and antimicrobial activity of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, starting from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, showcase the versatility of such compounds in medicinal chemistry (Gad-Elkareem et al., 2011).

Molecular Interactions and Crystal Packing : Studies on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates explore nonhydrogen bonding interactions (N⋯π and O⋯π interactions) in crystal packing, providing insights into the structural characteristics that may influence the physical properties and reactivity of related compounds (Zhang et al., 2011).

Molecular Imprinting : The development of molecularly imprinted polymers (MIPs) using N-(2-arylethyl)-2-methylprop-2-enamides as functionalized templates exemplifies the application of such compounds in creating selective adsorption materials. These MIPs show high affinity towards specific biomolecules, demonstrating the potential of bromophenyl enamides in sensor technology and selective adsorption processes (Sobiech et al., 2022).

properties

IUPAC Name

(E)-N-[1-(4-bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O2/c1-14-11-18(16(3)25(14)9-10-27-4)12-19(13-23)21(26)24-15(2)17-5-7-20(22)8-6-17/h5-8,11-12,15H,9-10H2,1-4H3,(H,24,26)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDRFXMGDQBTEL-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NC(C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)NC(C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

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